1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

Pharmaceutical Analysis Regulatory Science Mass Spectrometry

Generic pharmaceutical companies developing ANDA for Mycophenolate Mofetil must establish impurity profiles per ICH Q3B. This EP Impurity B standard is structurally identical to the bis-functionalized impurity, ensuring accurate quantification and preventing failed system suitability or monograph violations. Key benefits: - Directly supports 'specificity' and 'accuracy' validation per EP monograph, with a ready-to-adapt UPLC method framework at 215 nm. - High certified purity (98%) enables precise calibration curves; documented CoA ensures data integrity for batch release. - Orthogonal analytical confirmation (HPLC retention time, MS/MS fragmentation) precludes interchangeability with USP Related Compound B (C17H20O6, MW 320.34).

Molecular Formula C29H42N2O9
Molecular Weight 562.7 g/mol
CAS No. 1094322-91-4
Cat. No. B1593420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
CAS1094322-91-4
Molecular FormulaC29H42N2O9
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
InChIInChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+
InChIKeyXKAOBWLSKUSFOB-LRNAUUFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Morpholinyl)ethoxy) Mycophenolate Mofetil (CAS 1094322-91-4): A Critical Pharmacopeial Reference for Mycophenolate Mofetil Analysis


1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil (CAS 1094322-91-4), formally designated as Mycophenolate Mofetil EP Impurity B, is a structurally specific process-related impurity of the immunosuppressant prodrug mycophenolate mofetil [1]. It is a bis-functionalized mycophenolic acid derivative, characterized by the presence of a morpholinoethoxy substituent at the 1-position of the isobenzofuran ring, a key structural feature that differentiates it from the active pharmaceutical ingredient and its other impurities . This compound is not used for its pharmacology but is instead manufactured as a high-purity analytical reference standard. It is listed in the European Pharmacopoeia (EP) monograph for mycophenolate mofetil and is essential for the development, validation, and execution of quality control methods that ensure the purity of commercial mycophenolate mofetil drug substances and formulations [2].

Why Substituting a Mycophenolate Mofetil Impurity Standard with a Generic Analog Can Result in Regulatory Non-Compliance


For an analytical reference standard, the concept of 'generic substitution' is not merely a matter of similar pharmacology but of exact structural identity, as confirmed by orthogonal analytical methods. Using a different mycophenolate mofetil impurity, such as Mycophenolate Mofetil USP Related Compound B (which has a different molecular formula of C17H20O6, Mol. Wt. 320.34) [1], to identify or quantify EP Impurity B (C29H42N2O9, Mol. Wt. 562.65) would lead to failed system suitability criteria, inaccurate quantification, and is a direct violation of pharmacopeial monograph specifications. The critical physical and chemical properties, including the significantly larger molecular weight, distinct HPLC retention time under validated conditions, and unique mass spectrometric fragmentation pattern, preclude interchangeability. For ANDA submissions or commercial batch release, traceability to the exact EP-listed impurity is a non-negotiable regulatory requirement, making the use of the specific compound a matter of absolute necessity [2].

Quantitative Differentiation of 1-(2-(4-Morpholinyl)ethoxy) Mycophenolate Mofetil from Related Mycophenolate Impurities


Unique Molecular Identity vs. USP Impurity B and Mycophenolic Acid (Impurity C)

The molecular formula of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil (EP Impurity B) is C29H42N2O9, giving it a monoisotopic mass of 562.289031 Da. This distinct molecular formula results from the addition of a second morpholinoethyl group to the mycophenolic acid core. In contrast, a common alternative impurity, Mycophenolic Acid (EP Impurity C), has the formula C17H20O6 with a molecular weight of 320.34 Da [1]. Another structurally distinct impurity, Mycophenolate Mofetil USP Related Compound B, also shares the formula C17H20O6 and weight of 320.34 Da [1]. This significant molecular weight difference (242.31 Da) is not a minor variation but a fundamental structural difference, ensuring unambiguous identification by LC-MS, which is critical for method specificity .

Pharmaceutical Analysis Regulatory Science Mass Spectrometry

Certified Purity Baseline for Reliable Quantification

Commercially available 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is supplied with a certified HPLC purity of 98% or 95% [1]. This establishes a high-confidence quantitative baseline for analytical work. In contrast, the purity profile of in-house synthesized impurity may vary significantly, introducing unknown error into method validation. Using a characterized 98% pure standard directly enables accurate calculation of relative response factors and correction for impurity content, which is essential for the accurate quantification of this impurity in drug substance batches, as per ICH guidelines.

Quality Control Method Validation Reference Standards

Validated Chromatographic Separation in Compendial Methods

A validated, eco-friendly UPLC method developed using Quality by Design (QbD) principles successfully achieved the separation of mycophenolate mofetil from its process impurities, including Impurity-B. The method uses a Waters Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) with a mobile phase of 25 mM KH2PO4 buffer (pH 4.05) and acetonitrile:water (70:30 v/v), achieving baseline resolution for critical pairs at a wavelength of 215 nm [1]. The method demonstrated excellent precision (%RSD 0.8-4.5%) and accuracy (recovery 96.2-102.7%) for impurities. The successful validation of this method, which specifically resolves Impurity-B, confirms its distinct chromatographic behavior and provides a ready-to-adopt analytical framework for labs procuring this standard.

UPLC Method Development Forced Degradation Pharmaceutical Analysis

Regulatory Traceability vs. Unlisted Impurity Standards

As an EP-listed impurity, 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is a specified impurity in a major pharmacopeia, and commercial sources provide Certificates of Analysis (CoA) and can offer further traceability against EP reference standards upon request [1]. This formal regulatory status is a critical differentiator from other potential mycophenolate mofetil process impurities that are not listed in a pharmacopeia. Using a non-listed analog as a reference marker in an ANDA or marketing authorization application would require extensive toxicological qualification. In contrast, the identification and quantification of this EP Impurity B is governed by established thresholds and reporting requirements, simplifying the regulatory pathway for generic drug developers.

ANDA Submission Pharmacopeial Compliance Reference Standard

High-Impact Application Scenarios for 1-(2-(4-Morpholinyl)ethoxy) Mycophenolate Mofetil Based on Analytical Evidence


Development and Validation of Stability-Indicating Methods for ANDA Submissions

Generic pharmaceutical companies developing an Abbreviated New Drug Application (ANDA) for Mycophenolate Mofetil oral suspensions or tablets must establish impurity profiles per ICH Q3B. Procuring this EP Impurity B is essential for the 'specificity' and 'accuracy' validation parameters. The validated UPLC method with UV detection at 215 nm provides a ready-to-adapt framework, where this specific impurity standard is used to confirm the method can resolve and accurately quantify it in the presence of the active pharmaceutical ingredient, other process impurities, and degradation products [1]. The standard's high certified purity (98%) directly supports the creation of precise calibration curves .

Quality Control Batch Release Testing for Commercial Mycophenolate Mofetil Production

For API manufacturers and formulation plants, every commercial batch of Mycophenolate Mofetil must be tested for specified impurities before release. This compound serves as the primary external reference standard for identifying and quantifying the EP Impurity B peak in the QC chromatogram. Its use ensures the batch conforms to the strict limit for this impurity set by the pharmacopeia, which is a non-negotiable criterion for batch certification. Using a standard with a documented CoA ensures the integrity of the batch release data [2].

Investigating Root Causes of Impurity Formation During Process Scale-Up

Chemical process development scientists investigating elevated levels of the bis-alkylated impurity in scaled-up synthetic routes need an authentic specimen of the impurity for spiking experiments. Using this compound to spike reaction mixtures allows for the confirmation of its HPLC retention time under various process conditions and its MS/MS fragmentation pattern. This direct identification is the first step in a quality-by-design approach to understand and then control the formation of this process impurity, which is structurally characterized by its unique C29H42N2O9 formula and 562.29 Da monoisotopic mass .

Calibration of High-Resolution Mass Spectrometers for Impurity Profiling

Bioanalytical and impurity profiling laboratories using Q-ToF or Orbitrap mass spectrometers can use this compound as a mass calibrant or a system suitability standard for mycophenolate mofetil analysis. Its well-defined monoisotopic mass (562.289031 Da) and distinct isotopic pattern, resulting from a molecular formula containing two nitrogen atoms, serve as an excellent calibration point. This ensures the mass spectrometer's accuracy and resolution are sufficient to distinguish this impurity from others with similar nominal mass, a critical capability when identifying unknown impurities .

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